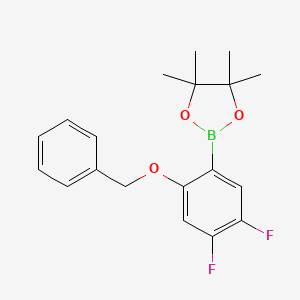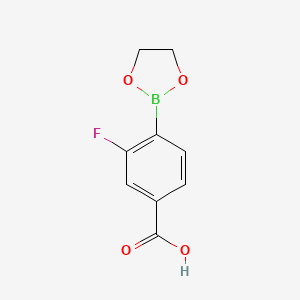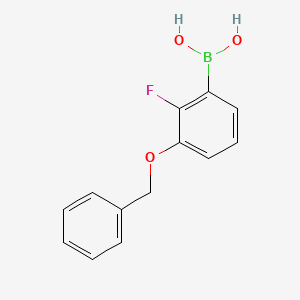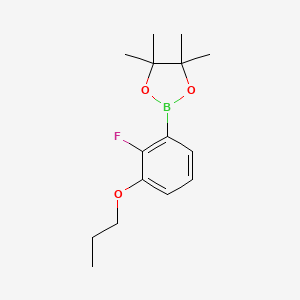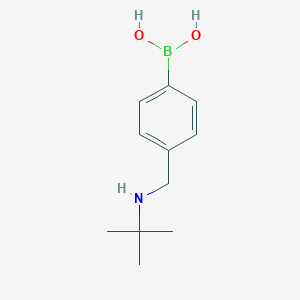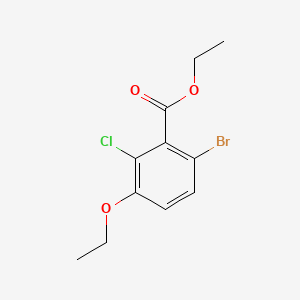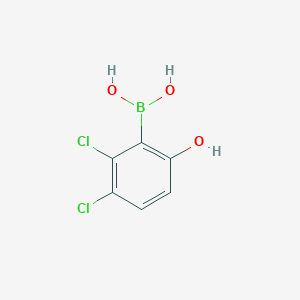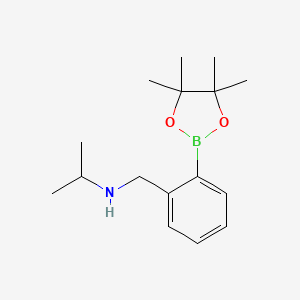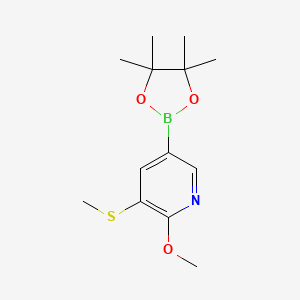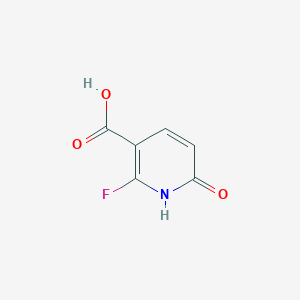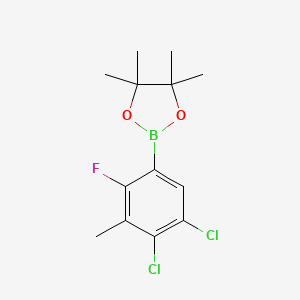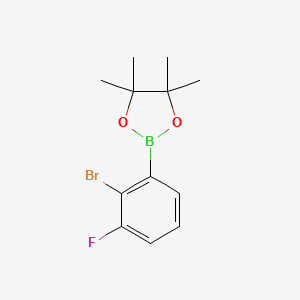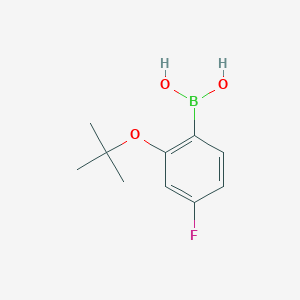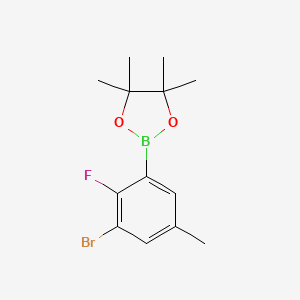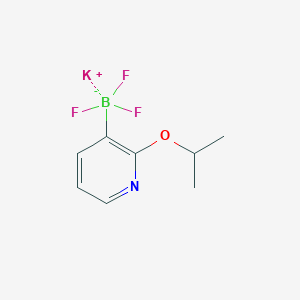
Potassium 2-isopropoxypyridine-3-trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-isopropoxypyridine-3-trifluoroborate is a chemical compound with the molecular formula C8H10BF3KNO. It is a potassium salt of trifluoroborate, which is known for its stability and utility in various chemical reactions. This compound is particularly valuable in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
Potassium 2-isopropoxypyridine-3-trifluoroborate can be synthesized through the reaction of 2-isopropoxypyridine with a boron trifluoride source in the presence of a potassium base. The reaction typically involves the following steps:
Formation of the boronate ester: 2-isopropoxypyridine is reacted with boron trifluoride etherate to form the corresponding boronate ester.
Formation of the trifluoroborate salt: The boronate ester is then treated with potassium bifluoride (KHF2) to yield the potassium trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
Potassium 2-isopropoxypyridine-3-trifluoroborate undergoes various types of chemical reactions, including:
Cross-coupling reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate group.
Common Reagents and Conditions
Palladium catalysts: Palladium-based catalysts such as Pd(PPh3)4 are often used in Suzuki-Miyaura coupling reactions.
Bases: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions are typically biaryl compounds or other carbon-carbon bonded structures, depending on the specific reactants used in the coupling reactions .
科学的研究の応用
Potassium 2-isopropoxypyridine-3-trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, which are then studied for their potential therapeutic effects.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of fine chemicals and materials science.
作用機序
The mechanism by which potassium 2-isopropoxypyridine-3-trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The trifluoroborate group facilitates the transfer of the organic moiety to the metal catalyst, which then undergoes oxidative addition and reductive elimination to form the desired product .
類似化合物との比較
Similar Compounds
Potassium phenyltrifluoroborate: Another commonly used trifluoroborate salt in cross-coupling reactions.
Potassium methyltrifluoroborate: Used in similar reactions but with different reactivity and selectivity profiles.
Potassium vinyltrifluoroborate: Utilized in the synthesis of vinyl-substituted compounds.
Uniqueness
Potassium 2-isopropoxypyridine-3-trifluoroborate is unique due to the presence of the isopropoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of specific target molecules that require such functional groups .
特性
IUPAC Name |
potassium;trifluoro-(2-propan-2-yloxypyridin-3-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BF3NO.K/c1-6(2)14-8-7(9(10,11)12)4-3-5-13-8;/h3-6H,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJRJEDZQUYCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(N=CC=C1)OC(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BF3KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
